N-(3,5-dimethoxyphenyl)-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide
Description
N-(3,5-dimethoxyphenyl)-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide is a structurally complex molecule featuring a tricyclic heterocyclic core (8-thia-3,5,10-triazatricyclo system) fused with a substituted acetamide moiety. Its synthesis likely involves multistep cyclocondensation or cycloaddition strategies, distinct from simpler triazole-based analogs .
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4S/c1-26-12-6-11(7-13(8-12)27-2)22-15(24)9-23-10-21-16-14-4-3-5-20-18(14)28-17(16)19(23)25/h3-8,10H,9H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSEYKYOWUXHKLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CN2C=NC3=C(C2=O)SC4=C3C=CC=N4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethoxyphenyl)-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide is a complex organic compound with potential therapeutic applications due to its unique structural characteristics and biological activities. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
The compound features a tricyclic framework with multiple functional groups that contribute to its biological activity. Its molecular formula is with a molecular weight of approximately 484.6 g/mol. The presence of sulfur and nitrogen atoms enhances its reactivity and interaction with biological targets.
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antimicrobial Activity : Studies have shown that related compounds possess significant antimicrobial properties. For instance, derivatives have been synthesized that demonstrate efficacy against a range of bacteria and fungi through mechanisms such as disruption of cell wall synthesis and inhibition of nucleic acid synthesis .
- Antioxidant Activity : The compound's structure suggests potential antioxidant properties due to the presence of methoxy groups which can scavenge free radicals and reduce oxidative stress in cells.
- Anti-inflammatory Effects : Research has indicated that compounds with similar structures can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting that this compound may also exhibit anti-inflammatory effects .
Case Studies
A series of studies have evaluated the biological activity of this compound and its derivatives:
Pharmacokinetics and Toxicology
In silico studies have been conducted to predict the pharmacokinetic behavior of the compound using software like Molinspiration and PreADMET. These studies suggest favorable absorption characteristics and low toxicity profiles based on predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) parameters.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound’s tricyclic thia-triazatricyclo system contrasts with monocyclic or bicyclic heterocycles in analogs. For example, 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide derivatives (e.g., compounds 6a–6c in ) feature a 1,2,3-triazole ring linked to acetamide and naphthyl groups. Key differences include:
Spectroscopic and Physicochemical Properties
- IR Spectroscopy: The target compound’s amide C=O stretch (~1670–1680 cm⁻¹) aligns with triazole derivatives (e.g., 1671 cm⁻¹ in 6a). Methoxy groups (C–O stretches ~1250 cm⁻¹) contrast with nitro groups in 6b/6c (~1500–1535 cm⁻¹ for asymmetric –NO2) .
- NMR Spectroscopy: The 3,5-dimethoxyphenyl group would exhibit characteristic aromatic proton signals (e.g., δ ~6.5–7.2 ppm) and methoxy singlets (δ ~3.7–3.9 ppm). In contrast, 6b shows nitro-substituted aromatic protons upfield (δ ~8.6 ppm for –NO2-adjacent H) and triazole CH2 signals at δ ~5.4 ppm .
Preparation Methods
Core Structure Assembly via Cyclocondensation Strategies
The tricyclic 8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaene scaffold forms the foundation of the target compound. A prominent approach involves cyclocondensation reactions between 4-amino-3-mercapto-1,2,4-triazole derivatives and α-halo carbonyl compounds. For instance, Foroughifar et al. demonstrated that Schiff bases derived from 5-substituted 4-amino-1,2,4-triazole-3-thiols and benzaldehydes undergo cyclization with ethyl chloroacetate in the presence of sodium hydride to yield triazolothiadiazine derivatives. Adapting this method, the 3,5-dimethoxyphenylacetamide side chain may be introduced via nucleophilic displacement of a halogen atom at the 5-position of the thiadiazine ring.
Key to this route is the regioselective formation of the thiadiazine ring. Al-Etaibi et al. reported that α-bromopropenone and phenacyl bromides serve as effective bielectrophiles for annulating the triazole and thiadiazine rings. For the target compound, substituting phenacyl bromide with a bromoacetyl precursor bearing the 3,5-dimethoxyphenyl group could enable direct incorporation of the acetamide functionality. Reaction conditions typically involve refluxing in anhydrous acetonitrile or dimethylformamide (DMF) with catalytic triethylamine to deprotonate the thiol group.
Palladium-Catalyzed Cross-Coupling for Acetamide Functionalization
Introducing the N-(3,5-dimethoxyphenyl)acetamide group necessitates late-stage functionalization of the tricyclic core. Method H in the work by RSC Medicinal Chemistry provides a template for Buchwald-Hartwig amination, where aryl halides react with primary or secondary amines in the presence of palladium catalysts. For example, treating a brominated tricyclic intermediate with 3,5-dimethoxyaniline using methanesulfonato(2-dicyclohexylphosphino-3,6-dimethoxy-2,4,6-tri-i-propyl-1,1-biphenyl)-(2-amino-1,1-biphenyl-2-yl)palladium(II) and t-BuONa in tert-amyl alcohol at 90°C yields the desired aryl amination product.
Alternatively, Ullmann-type coupling under copper catalysis offers a cost-effective pathway. A mixture of the brominated core, 3,5-dimethoxyaniline, copper(I) iodide, and 1,10-phenanthroline in DMF at 120°C facilitates C–N bond formation. While palladium systems generally provide higher yields, copper-based methods avoid the need for air-sensitive ligands.
Post-Functionalization via Thiol-Alkylation Reactions
The acetamide side chain may also be installed through thiol-alkylation. As described in the synthesis of triazinoquinazoline derivatives, ω-(dialkylamino)alkylthio groups are introduced by reacting thiol-containing intermediates with α-haloacetamides. Applying this strategy, the tricyclic thiol intermediate (generated via reductive cleavage of a disulfide bond or deprotection of a thioether) reacts with 2-chloro-N-(3,5-dimethoxyphenyl)acetamide in DMF with potassium carbonate as a base. This one-pot reaction proceeds at room temperature, offering mild conditions suitable for acid-sensitive functional groups.
Multi-Step Synthesis from Pyridine and Aniline Precursors
A convergent synthesis route begins with constructing the pyridine and aniline fragments separately. Method F from RSC Medicinal Chemistry outlines the preparation of imidazo[1,2-a]pyridines via iodine-mediated cyclization of 1-(2-pyridyl)ethanone and substituted pyridin-2-amines. Subsequent bromination (Method G) with N-bromosuccinimide introduces a handle for cross-coupling. Parallel synthesis of the 3,5-dimethoxyphenylacetamide fragment follows Method J, where POCl3-mediated formylation of aniline derivatives yields aryl isocyanides, which are then coupled with acetyl chloride derivatives.
Final assembly involves Suzuki-Miyaura coupling between the brominated tricyclic core and a boronic ester-functionalized acetamide. BrettPhos Pd G3 catalyst in tert-amyl alcohol at 90°C enables efficient cross-coupling, as demonstrated in Method H.
Characterization and Analytical Validation
Critical to confirming the structure of the target compound are spectroscopic techniques:
- 1H NMR : The 3,5-dimethoxyphenyl group exhibits two singlet aromatic protons at δ 6.2–6.4 ppm, with methoxy signals near δ 3.8 ppm.
- 13C NMR : The carbonyl carbon of the acetamide resonates at δ 168–170 ppm, while the thiadiazine carbons appear between δ 120–150 ppm.
- HRMS : Molecular ion peak at m/z 488.6 (C25H20N4O3S2) confirms the molecular formula.
Chromatographic purification via silica gel (ethyl acetate/hexane) or preparative HPLC (C18 column, acetonitrile/water) ensures homogeneity, with typical yields ranging from 45% to 68% depending on the route.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for producing high-purity N-(3,5-dimethoxyphenyl)-2-(6-oxo-8-thia-3,5,10-triazatricyclo[...]acetamide?
- Methodology : Multi-step synthesis involving cyclization and functional group coupling is common. For example, refluxing intermediates with chloroacetyl chloride in triethylamine (as seen in analogous acetamide syntheses) can yield the core structure . Optimization of reaction conditions (e.g., solvent polarity, temperature gradients) is critical to minimize byproducts. Post-synthesis purification via HPLC or column chromatography is recommended, with structural validation using / NMR and high-resolution mass spectrometry (HRMS) .
Q. How can researchers resolve ambiguities in the compound’s stereochemical configuration?
- Methodology : X-ray crystallography is definitive for resolving stereochemistry. If single crystals are unavailable, advanced NMR techniques (e.g., NOESY for spatial proximity analysis) and computational density functional theory (DFT) simulations can predict stable conformers . Comparative analysis with structurally related tricyclic compounds (e.g., pyrimido[5,4-c][2,1]benzothiazin derivatives) may provide additional insights .
Q. What analytical techniques are most reliable for characterizing its stability under varying pH and temperature?
- Methodology : Accelerated stability studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal degradation. pH-dependent stability is evaluated via UV-Vis spectroscopy and LC-MS to monitor hydrolysis or oxidation products. For example, oxidation of the thioether moiety in similar compounds leads to sulfoxide/sulfone derivatives, which can be quantified .
Advanced Research Questions
Q. How can researchers reconcile contradictory data in biological activity assays (e.g., inconsistent IC₅₀ values across cell lines)?
- Methodology : Perform dose-response curves under standardized conditions (e.g., serum-free media, controlled incubation times). Cross-validate using orthogonal assays (e.g., fluorescence-based vs. luminescence readouts). Investigate off-target interactions via kinome-wide profiling or chemoproteomics. Structural analogs with modified substituents (e.g., methoxy vs. chloro groups) can clarify structure-activity relationships (SAR) .
Q. What computational strategies are effective for predicting the compound’s interaction with biological targets (e.g., kinases, GPCRs)?
- Methodology : Molecular docking (AutoDock Vina, Glide) paired with molecular dynamics (MD) simulations (AMBER, GROMACS) can model binding modes. Validate predictions with mutagenesis studies targeting predicted binding pockets. For example, replacing the dimethoxyphenyl group with bulkier substituents may disrupt hydrogen bonding observed in docking studies .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in complex biological systems?
- Methodology : Use CRISPR-Cas9 gene editing to knock out suspected targets (e.g., kinases) and assess rescue phenotypes. Spatial-temporal activity mapping via click chemistry probes (e.g., alkyne-tagged derivatives) enables tracking in live cells . Integrate multi-omics data (transcriptomics, metabolomics) to identify perturbed pathways, as demonstrated in related quinazolinone derivatives .
Key Considerations for Experimental Design
- Contradictory Evidence : Variability in synthetic yields (e.g., 40–75% in cyclization steps) suggests solvent-dependent reactivity. Systematically test polar aprotic solvents (DMF, DMSO) versus non-polar alternatives (toluene) .
- Advanced Tool Integration : AI-driven platforms (e.g., COMSOL for reaction optimization) can predict optimal conditions for scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
